N-(tert-Butoxycarbonyl)-N-phenylglycine
Overview
Description
N-(tert-Butoxycarbonyl)-N-phenylglycine is a compound that exhibits interesting conformational behavior due to restricted rotation around the N—CO bond. In solution at room temperature, it shows the presence of two conformers, Z and E, in a ratio of 1:3. However, in the solid state, only the Z isomer has been observed, with the N—CO bond showing significant double-bond character .
Synthesis Analysis
The synthesis of N-(tert-Butoxycarbonyl)-N-phenylglycine derivatives has been explored for use as a handle in solid-phase synthesis of peptide α-carboxamides. One such derivative, N-tert.-butoxycarbonyl-aminomethyl(α-phenyl)phenoxyacetic acid, was synthesized with an 82% yield using N-tert.-butoxycarbonyl-(ρ-hydroxy)benzhydrylamine treated with excess sodium iodoacetate under alkaline conditions . This handle was found to be resistant to acidolysis and suitable for the synthesis of peptide α-carboxamides, demonstrating the compound's utility in peptide synthesis.
Molecular Structure Analysis
The molecular structure of N-(tert-Butoxycarbonyl)-N-phenylglycine in the solid state has been characterized by the observation of the Z isomer. The N—CO bond length was found to be 1.357(3) Å, indicating considerable double-bond character, which is consistent with the restricted rotation and the presence of the Z isomer in the solid state .
Chemical Reactions Analysis
N-(tert-Butoxycarbonyl)-N-phenylglycine and its derivatives participate in various chemical reactions. For instance, tert-Butoxy-N,N,N',N'-tetramethylmethanediamine reacts with N-formylglycine ethyl ester and N-formyl-β-alanine ethyl ester to form aminomethylene compounds. These compounds can further react to yield amidines and enamines. The reactivity of this compound with different NH- and CH-acidic compounds has been demonstrated, leading to the formation of various products such as aminomethylenation products, vinylogous guanidinium salts, and enamines .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(tert-Butoxycarbonyl)-N-phenylglycine are influenced by its molecular structure. The restricted rotation around the N—CO bond results in the presence of two conformers in solution, which may affect its solubility and interaction with other molecules. The solid-state structure, with the Z isomer predominating, suggests a certain rigidity and stability of the compound, which is important for its applications in peptide synthesis . The stability of the compound's derivatives under various conditions, such as resistance to acidolysis, further highlights its potential utility in synthetic chemistry .
The β-turn structure of a related tripeptide, N-(tert-butoxycarbonyl)phenylalanyl-d-prolylglycine methyl ester monohydrate, has been studied, revealing a type-II β-turn structure stabilized by intermolecular hydrogen bonding. This suggests that derivatives of N-(tert-Butoxycarbonyl)-N-phenylglycine can adopt specific secondary structures, which is significant for the design of peptides with desired conformations .
Scientific Research Applications
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Field : Biosciences and Nutrition
- Application : Synthesis of N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic acid .
- Method : The compound has been synthesized by the reaction of N2-tert-butoxycarbonyl-L-2,5-diaminopentanoic acid (Boc-L-ornithine) and N-Fmoc-2-aminoacetaldehyde (N-Fmoc-glycinal) in the presence of sodium cyanoborohydride in methanol containing 1% acetic acid at room temperature .
- Results : The synthesis resulted in a new compound that could potentially be used as a building block for new triamino acid δ N-(2-aminoethyl)ornithine .
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- Application : Building Block for Peptide Ubiquitination
- Method : N-Boc-N-(2-(tritylthio)ethoxy)glycine has been developed as a building block for peptide ubiquitination, which is fully compatible with solid-phase Fmoc chemistry and common peptide modifications including phosphorylation, methylation, acetylation, biotinylation, and fluorescence labeling .
- Results : The utility of this building block in peptide ubiquitination was demonstrated by the synthesis of seven ubiquitinated histone and Tau peptides bearing various modifications .
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- Application : N-Boc Protection of Amines and Sulfamides
- Method : A simple, efficient, and eco-friendly protocol for the N-Boc protection of the amine moiety in a variety of compounds with di-tert-butyl dicarbonate under water-acetone catalyst-free conditions is described .
- Results : The corresponding monocarbamate is obtained in excellent yields on short reaction times .
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- Application : Amide Formation in Boc-AAILs
- Method : The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without addition of base, giving the dipeptides in satisfactory yields in 15 min .
- Results : This method provides a new approach for the synthesis of dipeptides .
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- Application : Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
- Method : A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates by using oxalyl chloride in methanol .
- Results : The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
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- Application : Protection of Amines
- Method : The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
- Results : This method is widely used in organic synthesis because of its stability to nucleophilic reagents, hydrogenolysis and base hydrolysis .
properties
IUPAC Name |
2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14(9-11(15)16)10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAPYAZGXJCKQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619837 | |
Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(tert-Butoxycarbonyl)-N-phenylglycine | |
CAS RN |
150806-61-4 | |
Record name | N-[(1,1-Dimethylethoxy)carbonyl]-N-phenylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=150806-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(tert-Butoxycarbonyl)-N-phenylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40619837 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-{[(tert-butoxy)carbonyl](phenyl)amino}acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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